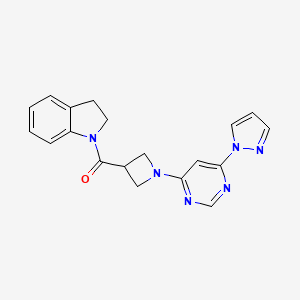
(1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a pyrazole ring, a pyrimidine ring, an azetidine ring, and an indoline ring. These functional groups are common in many biologically active compounds and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different ring system or functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. These groups would likely contribute to the overall shape and properties of the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence these properties .Wissenschaftliche Forschungsanwendungen
Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen der Verbindung „(1-(6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(indolin-1-yl)methanon“, auch bekannt als „1-{1-[6-(1H-Pyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl}-2,3-dihydro-1H-indol“.
Antikrebsforschung
Diese Verbindung hat in der Antikrebsforschung Potenzial gezeigt, da sie bestimmte Enzyme und Signalwege hemmen kann, die an der Proliferation von Krebszellen beteiligt sind. Das Vorhandensein der Pyrazol- und Pyrimidinringe in ihrer Struktur trägt bekanntermaßen zu ihren Antikrebs-Eigenschaften bei, indem es in die DNA-Synthese- und Reparaturmechanismen eingreift .
Antiviren-Anwendungen
Die Struktur der Verbindung, insbesondere der Pyrazol-Anteil, wurde mit antiviraler Aktivität in Verbindung gebracht. Sie kann die Virusreplikation hemmen, indem sie virale Enzyme angreift oder die Einlagerung von Viren in Wirtszellen stört. Dies macht sie zu einem vielversprechenden Kandidaten für die Entwicklung von Behandlungen gegen verschiedene Virusinfektionen .
Entzündungshemmende Mittel
Die Forschung hat gezeigt, dass diese Verbindung als entzündungshemmendes Mittel wirken kann. Die Pyrazol- und Indolringe sind dafür bekannt, entzündungsfördernde Signalwege zu modulieren und die Produktion von pro-inflammatorischen Zytokinen und Mediatoren zu reduzieren. Diese Anwendung ist besonders relevant für die Behandlung chronisch-entzündlicher Erkrankungen .
Antibakterielle Eigenschaften
Die Verbindung hat antibakterielle Eigenschaften gezeigt, wodurch sie für die Entwicklung neuer Antibiotika nützlich ist. Ihre Fähigkeit, die Synthese der bakteriellen Zellwand zu stören und bakterielle Enzyme zu hemmen, trägt zu ihrer Wirksamkeit gegen eine Reihe bakterieller Krankheitserreger bei .
Neuroprotektive Wirkungen
Studien haben gezeigt, dass diese Verbindung neuroprotektive Wirkungen haben kann, die potenziell bei der Behandlung neurodegenerativer Erkrankungen nützlich sind. Der Indol-Anteil ist dafür bekannt, mit neuronalen Rezeptoren und Enzymen zu interagieren und so vor oxidativem Stress und neuronalen Schäden zu schützen .
Antioxidative Aktivität
Die Verbindung weist antioxidative Aktivität auf, was zur Verhinderung oxidativer Stress-bedingter Schäden in Zellen beiträgt. Diese Eigenschaft ist entscheidend für die Entwicklung von Therapien für Krankheiten, bei denen oxidativer Stress eine bedeutende Rolle spielt, wie z. B. Herz-Kreislauf-Erkrankungen und Alterung .
Antidiabetische Forschung
Die Struktur der Verbindung ermöglicht es ihr, mit Enzymen zu interagieren, die am Glukosestoffwechsel beteiligt sind, was sie zu einem Kandidaten für die antidiabetische Forschung macht. Sie kann dazu beitragen, den Blutzuckerspiegel zu regulieren und die Insulinempfindlichkeit zu verbessern, was für die Behandlung von Diabetes unerlässlich ist .
Insektizide Anwendungen
Die Verbindung hat potenzielle insektizide Eigenschaften, insbesondere mit dem Ziel auf Insekten-Ryanodin-Rezeptoren. Dies macht sie zu einem wertvollen Kandidaten für die Entwicklung neuer Insektizide zur Bekämpfung von Schädlingspopulationen in der Landwirtschaft .
Diese Anwendungen unterstreichen die Vielseitigkeit und das Potenzial von „this compound“ in verschiedenen Bereichen der wissenschaftlichen Forschung.
Link to source Link to source Link to source Link to source Link to source
Wirkmechanismus
Target of Action
It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . Pyrazole derivatives, another component of this compound, have been found to interact with estrogen receptors alpha and beta, and alcohol dehydrogenase 1C .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological activities.
Biochemical Pathways
It’s known that indole derivatives can affect a wide range of biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . This suggests that the compound may affect the biochemical pathways related to these biological activities.
Pharmacokinetics
The pharmacokinetics of pyrazole derivatives have been studied, and it’s known that they interact with several targets in the human body . This suggests that the compound may have similar pharmacokinetic properties.
Result of Action
Indole derivatives are known to possess various biological activities . This suggests that the compound may have similar effects at the molecular and cellular level.
Action Environment
It’s known that the synthesis of indole derivatives can be influenced by various factors, including temperature and the presence of certain catalysts . This suggests that environmental factors may also influence the action of this compound.
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3-dihydroindol-1-yl-[1-(6-pyrazol-1-ylpyrimidin-4-yl)azetidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c26-19(24-9-6-14-4-1-2-5-16(14)24)15-11-23(12-15)17-10-18(21-13-20-17)25-8-3-7-22-25/h1-5,7-8,10,13,15H,6,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMJYVJFOXPCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


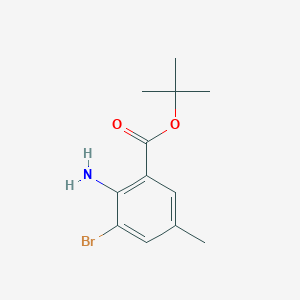
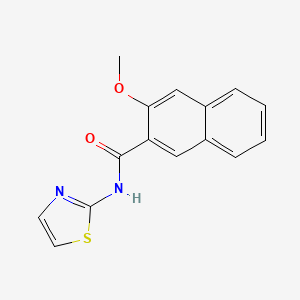
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N,N-diethylacetamide](/img/structure/B2507541.png)
![1-[(4-methylphenyl)sulfonyl]-1H-indole-3-carboxylic acid](/img/structure/B2507543.png)
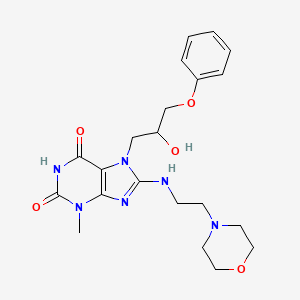
![(4-(morpholinosulfonyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2507545.png)
![9-isopropyl-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2507546.png)
![2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2507547.png)
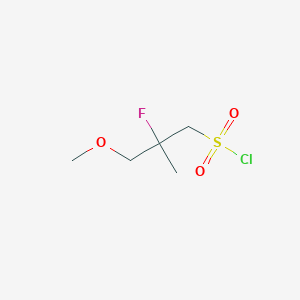

![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-3-phenylpropanamide](/img/structure/B2507552.png)
![6-Ethoxy-2-(4-{[(4-fluorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole](/img/structure/B2507553.png)
